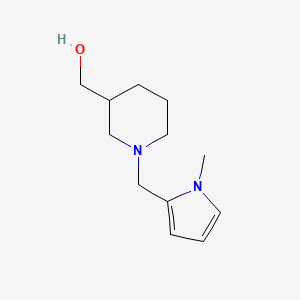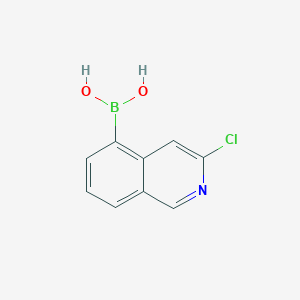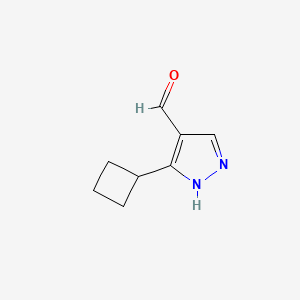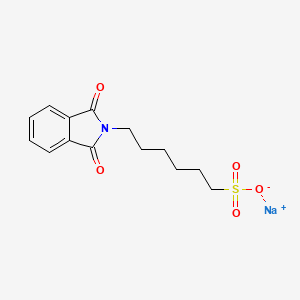amine CAS No. 1251863-72-5](/img/structure/B1473565.png)
[(3-Bromo-5-nitrophenyl)methyl](methyl)amine
Overview
Description
(3-Bromo-5-nitrophenyl)methyl(methyl)amine, also known as N-methyl-3-bromo-5-nitrophenylmethanamine, is a synthetic compound used in various scientific research applications. It is a colorless solid that is soluble in water and other organic solvents, and can be easily synthesized from commercially available starting materials. N-methyl-3-bromo-5-nitrophenylmethanamine has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
[(3-Bromo-5-nitrophenyl)methyl](methyl)amineromo-5-nitrophenylmethanamine has been used for a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and other biologically active compounds. It has also been used in the synthesis of fluorescent probes for imaging applications, as well as in the synthesis of dyes and pigments. In addition, it has been used as a catalyst in the synthesis of polymers and other materials.
Mechanism of Action
[(3-Bromo-5-nitrophenyl)methyl](methyl)amineromo-5-nitrophenylmethanamine acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles to form a covalent bond, which can be used to synthesize a variety of organic compounds. It is particularly useful in the synthesis of biologically active compounds, such as pharmaceuticals, due to its ability to react with a wide range of functional groups.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(3-Bromo-5-nitrophenyl)methyl](methyl)amineromo-5-nitrophenylmethanamine are not well understood. It is known to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have some effects on the central nervous system, but the exact mechanism of action is not known.
Advantages and Limitations for Lab Experiments
[(3-Bromo-5-nitrophenyl)methyl](methyl)amineromo-5-nitrophenylmethanamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of solvents. In addition, it is relatively non-toxic and has a low vapor pressure, making it safe to use in the laboratory. However, it is volatile and can be easily lost during the synthesis process.
Future Directions
There are several potential future directions for research involving [(3-Bromo-5-nitrophenyl)methyl](methyl)amineromo-5-nitrophenylmethanamine. First, further research is needed to better understand its biochemical and physiological effects. In addition, more research is needed to develop improved synthetic methods for its synthesis. Finally, further research is needed to explore its potential applications in other fields, such as materials science and nanotechnology.
properties
IUPAC Name |
1-(3-bromo-5-nitrophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-5-6-2-7(9)4-8(3-6)11(12)13/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQFEYNPZLATAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromo-5-nitrophenyl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)



![2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473492.png)


![5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473500.png)



